molecular formula C11H9F3O4 B8276380 2-(3-(Trifluoromethyl)benzyl)malonic acid

2-(3-(Trifluoromethyl)benzyl)malonic acid

Cat. No. B8276380
M. Wt: 262.18 g/mol
InChI Key: XSRNMILKEJWHAP-UHFFFAOYSA-N
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Patent
US09221804B2

Procedure details

A solution of 2,2-dimethyl-5-(3-(trifluoromethyl)benzyl)-1,3-dioxane-4,6-dione (4.0 g, 13.23 mmol, Intermediate 15: step a) in 40% aqueous NaOH (20 mL) was heated in a 93° C. oil bath for 48 hours. The mixture was then cooled to room temperature and extracted with EtOAc. The aqueous layer was acidified to pH 2 with 6 N aqueous HCl then extracted with EtOAc (2×). The combined EtOAc extracts were washed with H2O followed by brine and dried over Na2SO4. The mixture was filtered, solvent was removed under reduced pressure and crude product purified by chromatography (10% MeOH/0.2% HOAc mixture in DCM) to afford the title compound as an off-white solid.
Name
2,2-dimethyl-5-(3-(trifluoromethyl)benzyl)-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][C:6](=[O:8])[CH:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=2)[C:4](=[O:20])[O:3]1>[OH-].[Na+]>[F:17][C:16]([F:18])([F:19])[C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[CH2:9][CH:5]([C:6]([OH:8])=[O:7])[C:4]([OH:20])=[O:3] |f:1.2|

Inputs

Step One
Name
2,2-dimethyl-5-(3-(trifluoromethyl)benzyl)-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)CC1=CC(=CC=C1)C(F)(F)F)=O)C
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure and crude product
CUSTOM
Type
CUSTOM
Details
purified by chromatography (10% MeOH/0.2% HOAc mixture in DCM)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(CC(C(=O)O)C(=O)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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